
1,4-Diethyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethyl-4-piperidinol is an organic compound belonging to the piperidine family Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of two ethyl groups attached to the nitrogen atom and a hydroxyl group at the fourth position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diethyl-4-piperidinol can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diethyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidines with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1,4-Diethyl-4-piperidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Diethyl-4-piperidinol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxyl group and ethyl substituents play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, lacking the ethyl and hydroxyl substituents.
1,4-Dimethyl-4-piperidinol: Similar structure with methyl groups instead of ethyl groups.
4-Hydroxy-1-methylpiperidine: Contains a hydroxyl group and a single methyl group.
Uniqueness
1,4-Diethyl-4-piperidinol is unique due to the presence of two ethyl groups and a hydroxyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
1,4-diethylpiperidin-4-ol |
InChI |
InChI=1S/C9H19NO/c1-3-9(11)5-7-10(4-2)8-6-9/h11H,3-8H2,1-2H3 |
Clave InChI |
YCLSLDDPIKHKSJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCN(CC1)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
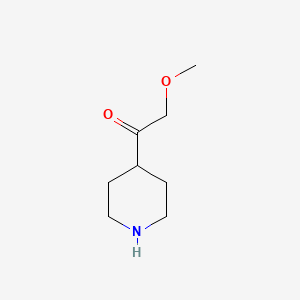
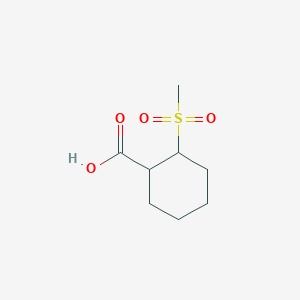
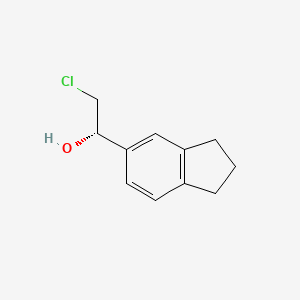
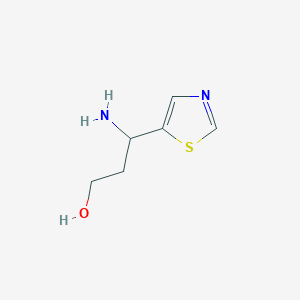

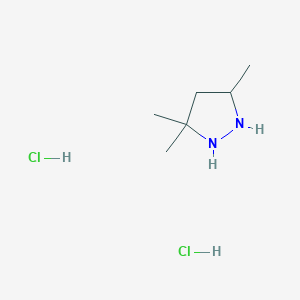
![tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate](/img/structure/B13163296.png)
![5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13163305.png)

